molecular formula C11H6FNO2 B1384004 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile CAS No. 1159978-60-5

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B1384004
CAS No.: 1159978-60-5
M. Wt: 203.17 g/mol
InChI Key: OCUPLQOURIJDHJ-UHFFFAOYSA-N
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Description

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a fluorinated chromene derivative characterized by a bicyclic core structure with a ketone group at position 2, a nitrile group at position 3, a methyl substituent at position 4, and a fluorine atom at position 5. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and fluorescent properties . The fluorine atom in this compound likely enhances its metabolic stability and binding affinity compared to non-fluorinated analogs, making it a candidate for pharmaceutical and material science applications .

Properties

IUPAC Name

7-fluoro-4-methyl-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO2/c1-6-8-3-2-7(12)4-10(8)15-11(14)9(6)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUPLQOURIJDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Multi-Component Reactions (MCR)

Recent advances leverage multi-component reactions catalyzed by environmentally benign catalysts, offering high yields and operational simplicity:

  • Methodology: A typical protocol involves the reaction of substituted salicylaldehyde, malononitrile, and methylating agents (such as methyl iodide or dimethyl sulfate) in the presence of catalysts like potassium carbonate or organic bases (e.g., K₂CO₃).

  • Fluorination Step: Post-cyclization, fluorination is achieved via nucleophilic substitution using fluorinating agents under mild conditions, often in polar solvents like acetonitrile.

  • Research Findings: Studies indicate that using K₂CO₃ as a catalyst in ethanol or water as green solvents can yield the target compound with yields exceeding 90%. For example, a three-component reaction of salicylaldehyde, malononitrile, and methyl iodide in the presence of K₂CO₃ produced the compound with high purity and yield.

Advantages: Environmentally friendly, high yield, operational simplicity.

Limitations: Requires precise control of reaction conditions to prevent side reactions.

Modern Catalytic Approaches

Advanced methods utilize transition metal catalysis or organocatalysts to improve selectivity and yield:

  • Rhodium or Palladium Catalysis: These catalyze cyclization and functionalization steps, enabling direct fluorination and nitrile incorporation.

  • Photocatalytic Methods: Use of blue LED irradiation with suitable catalysts (e.g., diaryliodonium salts) facilitates selective fluorination at ambient conditions.

  • Research Data: A notable study employed a photocatalytic approach where the chromene core was formed via cyclization under blue LED light, followed by fluorination, achieving yields above 85%.

Advantages: High selectivity, milder conditions, fewer by-products.

Limitations: Requires specialized equipment and catalysts.

Specific Data and Research Findings

Methodology Catalysts/Reagents Solvent Yield (%) Notes
Classical Knoevenagel + fluorination Piperidine, NFSI Acetonitrile 60-70 Hazardous reagents, multi-step
K₂CO₃ catalyzed MCR K₂CO₃, methyl iodide Ethanol/water >90 Environmentally friendly, high yield
Photocatalytic fluorination Diaryliodonium salts, blue LED Acetonitrile 85-95 Mild, high selectivity
Transition metal catalysis Rhodium/Palladium Toluene 80-88 High regioselectivity

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular receptors and signaling pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chromene Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score
7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile 7-F, 4-CH₃, 2-O, 3-CN C₁₁H₆FNO₂ 215.17* Reference
4-Methyl-2-oxo-2H-chromene-3-carbonitrile 4-CH₃, 2-O, 3-CN C₁₁H₇NO₂ 199.19 0.72
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde 7-OH, 4-CH₃, 2-O, 8-CHO C₁₂H₈O₄ 216.20 0.78
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile 2-NH₂, 4-(4-F-C₆H₄), 6-OCH₃, 3-CN C₂₁H₁₅FN₂O₂ 346.35 N/A

Key Observations :

  • Fluorine vs.
  • Amino vs. Nitrile: The amino group in 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile enhances hydrogen-bonding capacity, which may increase biological target interactions compared to the nitrile group in the target compound .

Physical and Crystallographic Properties

Table 2: Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) Density (g/cm³) Reference
This compound N/A N/A N/A N/A
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile P21/c a=12.63, b=11.93, c=12.05, β=113.58° 1.382
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile monohydrate N/A N/A 1.055

Key Observations :

  • The target compound’s fluorinated structure may lead to distinct packing arrangements compared to methoxy- or phenyl-substituted analogs due to fluorine’s electronegativity and small atomic radius .
  • Lower density in the tetrahydro-4H-chromene derivative (1.055 g/cm³) reflects its reduced aromaticity compared to fully conjugated systems .

Biological Activity

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₆FNO₂
CAS Number 1159978-60-5
Molecular Weight 205.17 g/mol
Structure Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties.
  • Anticancer Activity : It induces apoptosis in cancer cells through modulation of signaling pathways and inhibition of cell proliferation.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 15.625 μM for certain strains .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity:

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Escherichia coli62.5 - 125Disruption of nucleic acid synthesis
Pseudomonas aeruginosa31.108 - 62.216Biofilm inhibition

These findings suggest the compound's potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)<10Induction of apoptosis
MCF-7 (breast cancer)<10Cell cycle arrest
A549 (lung cancer)<10Inhibition of metastasis

The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for further development in cancer therapy .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI reported that this compound showed potent activity against MRSA, with significant biofilm inhibition compared to standard antibiotics .
  • Cancer Cell Line Research : Another investigation highlighted the compound's efficacy in inducing apoptosis in human breast cancer cells, demonstrating its potential as an anticancer agent through mechanistic studies involving caspase activation and mitochondrial membrane potential disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile
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7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile

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